2-Fluoro-4-(trifluoromethylsulfonyl)toluene
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Overview
Description
This compound is characterized by the presence of a fluoro group and a trifluoromethylsulfonyl group attached to a toluene backbone, making it a valuable intermediate in organic synthesis and material science.
Preparation Methods
One common method is the radical trifluoromethylation of carbon-centered radical intermediates, which has been described in recent advances in trifluoromethylation processes . Industrial production methods often employ transition metal-catalyzed reactions, such as the Suzuki–Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild and functional group-tolerant conditions .
Chemical Reactions Analysis
2-Fluoro-4-(trifluoromethylsulfonyl)toluene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of fluoro-substituted toluenes.
Substitution: The fluoro and trifluoromethylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Fluoro-4-(trifluoromethylsulfonyl)toluene has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique properties make it useful in the development of biologically active molecules and pharmaceuticals.
Medicine: It is employed in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(trifluoromethylsulfonyl)toluene involves its ability to participate in various chemical reactions due to the presence of the fluoro and trifluoromethylsulfonyl groups. These groups can interact with molecular targets and pathways, leading to the formation of new chemical bonds and the modification of existing structures. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the toluene ring .
Comparison with Similar Compounds
2-Fluoro-4-(trifluoromethylsulfonyl)toluene can be compared with other similar compounds, such as:
- 2-Fluoro-4-(trifluoromethyl)benzenesulfonyl chloride
- 4-(Trifluoromethylsulfonyl)aniline
- 2-Fluoro-4-(trifluoromethyl)phenol
These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its combination of fluoro and trifluoromethylsulfonyl groups, which impart distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-fluoro-1-methyl-4-(trifluoromethylsulfonyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O2S/c1-5-2-3-6(4-7(5)9)15(13,14)8(10,11)12/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLRFEDDVJYXNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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